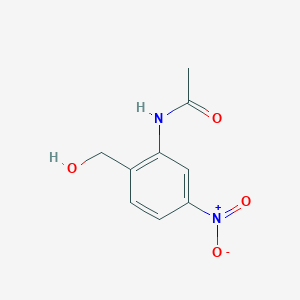

2-Acetamido-4-nitrobenzyl alcohol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

651733-13-0 |

|---|---|

Formule moléculaire |

C9H10N2O4 |

Poids moléculaire |

210.19 g/mol |

Nom IUPAC |

N-[2-(hydroxymethyl)-5-nitrophenyl]acetamide |

InChI |

InChI=1S/C9H10N2O4/c1-6(13)10-9-4-8(11(14)15)3-2-7(9)5-12/h2-4,12H,5H2,1H3,(H,10,13) |

Clé InChI |

MDTICKRXNZLAHC-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])CO |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of 2-Acetamido-4-nitrobenzyl alcohol

The preparation of this compound can be accomplished through various synthetic strategies, which are designed to selectively introduce the required functional groups onto the aromatic ring in a controlled manner.

Multi-Step Linear and Convergent Synthetic Approaches

A common and logical linear synthesis for this compound often commences from commercially available precursors such as substituted toluenes or anilines. One plausible multi-step route begins with 2-methyl-5-nitroaniline (B49896).

A potential synthetic pathway is as follows:

Acetylation: The amino group of 2-methyl-5-nitroaniline is acetylated using acetic anhydride (B1165640) or acetyl chloride to form N-(2-methyl-5-nitrophenyl)acetamide. This step is crucial as it protects the amino group and transforms it into an ortho-, para-directing acetamido group, which is less activating than the original amino group. masterorganicchemistry.com

Benzylic Oxidation or Halogenation/Hydrolysis: The methyl group of the resulting acetamide (B32628) is then converted to a hydroxymethyl group. This can be achieved through a two-step process involving initial benzylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN), followed by hydrolysis of the resulting benzyl (B1604629) bromide to the desired benzylic alcohol. Alternatively, direct oxidation methods could be explored, though achieving selectivity might be challenging.

Stereoselective and Regioselective Preparations

The synthesis of this compound itself does not involve the creation of a chiral center, so stereoselectivity is not a primary concern for its direct preparation. However, the regioselectivity of the reactions is paramount to ensure the correct substitution pattern on the benzene (B151609) ring.

In the proposed synthesis starting from 2-methyl-5-nitroaniline, the regiochemistry is pre-defined by the starting material. If starting from a monosubstituted benzene, the directing effects of the substituents would guide the position of incoming groups. For instance, in a synthesis starting from 4-nitrotoluene, a subsequent nitration would be directed by both the para-nitro group (meta-directing) and the methyl group (ortho-, para-directing), leading to a mixture of isomers that would require separation. Therefore, choosing a starting material with the correct initial substitution pattern is a key strategy for achieving high regioselectivity. lumenlearning.com The development of catalyst-controlled regioselective reactions is an active area of research to improve the synthesis of specific isomers. chemrxiv.orgnih.gov

Chemo-Enzymatic Routes and Biocatalytic Transformations

Chemo-enzymatic synthesis integrates the high selectivity of biocatalysts with traditional chemical reactions to create efficient and environmentally friendly synthetic routes. nih.govfrontiersin.org While specific biocatalytic routes for the total synthesis of this compound are not widely reported, the potential for such methods can be inferred from related transformations.

Enzymes such as lipases are commonly used for the stereoselective acylation or deacylation of alcohols, and could potentially be used in a kinetic resolution if a racemic precursor was used to generate a chiral derivative. nih.gov Furthermore, alcohol dehydrogenases (ADHs) are capable of oxidizing alcohols to aldehydes or reducing ketones to alcohols with high enantioselectivity. nih.govnih.gov For example, the enzyme benzyl alcohol dehydrogenase has been shown to catalyze the conversion of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde. medchemexpress.com A hypothetical chemo-enzymatic approach could involve an enzymatic resolution step to produce a chiral intermediate or an enzymatic step to introduce or modify one of the functional groups, such as the selective hydrolysis of an ester precursor. mdpi.com

Derivatization and Functional Group Interconversions

The functional groups of this compound allow for a variety of chemical modifications, making it a versatile intermediate for the synthesis of other compounds. Functional group interconversion is a key strategy in organic synthesis for modifying the properties and reactivity of molecules. pearson.comresearchgate.net

Chemical Modifications of the Benzylic Alcohol Functionality

The benzylic alcohol group is a primary site for derivatization. Common transformations include oxidation, esterification, and conversion to a leaving group.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-acetamido-4-nitrobenzaldehyde) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (CrO3/H2SO4), would likely oxidize the alcohol further to the carboxylic acid (2-acetamido-4-nitrobenzoic acid). imperial.ac.uk

Esterification: The alcohol can be readily converted to esters through reaction with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). prepchem.com This reaction is useful for introducing a wide variety of functional groups.

Conversion to Alkyl Halides: The hydroxyl group can be converted into a good leaving group, such as a halide. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to form the corresponding benzyl chloride or benzyl bromide, respectively. ub.eduvanderbilt.edu These halides are valuable precursors for nucleophilic substitution reactions.

Table 1: Selected Chemical Modifications of the Benzylic Alcohol Functionality This table is interactive. You can sort and filter the data.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 2-Acetamido-4-nitrobenzaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4) | 2-Acetamido-4-nitrobenzoic acid |

| Esterification | Acetyl chloride, Pyridine | 2-Acetamido-4-nitrobenzyl acetate |

Transformations and Reductions of the Nitro Aromatic Moiety

The nitro group is a versatile functional group, with its reduction to an amine being one of the most important transformations in aromatic chemistry. wikipedia.orgnih.gov This conversion dramatically changes the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

A variety of methods are available for the reduction of aromatic nitro groups, and the choice of reagent can be critical to ensure chemoselectivity, i.e., reducing the nitro group without affecting the alcohol or amide functionalities.

Catalytic Hydrogenation: This is a common and clean method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.org This method is generally effective for converting nitro groups to amines.

Metal-Acid Reductions: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com These conditions are robust and widely used.

Other Reducing Agents: Sodium hydrosulfite (Na2S2O4) or sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst can also be employed for the reduction. wikipedia.orgjsynthchem.com A method for reducing the related 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol uses hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst, which is effective and high-yielding. google.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups This table is interactive. You can sort and filter the data.

| Reagent System | Product of Reduction | Notes |

|---|---|---|

| H2, Pd/C | 4-Amino-2-acetamidobenzyl alcohol | Common catalytic hydrogenation method. masterorganicchemistry.com |

| Fe, HCl | 4-Amino-2-acetamidobenzyl alcohol | Standard metal-acid reduction. masterorganicchemistry.com |

| Sn, HCl | 4-Amino-2-acetamidobenzyl alcohol | Another common metal-acid reduction. scispace.com |

| Hydrazine hydrate, Raney Ni | 4-Amino-2-acetamidobenzyl alcohol | Effective for related nitrobenzyl alcohols. google.com |

Acylation and Other Derivatizations of the Amine Functionality

The synthesis of the target compound, this compound, logically proceeds from its corresponding primary amine precursor, 2-amino-4-nitrobenzyl alcohol. The acetylation of this primary amine is a key transformation. While direct literature on the acetylation of 2-amino-4-nitrobenzyl alcohol is scarce, the principles can be inferred from established methods for acylating similar aromatic amines.

A common synthetic strategy involves the reaction of a primary aromatic amine with an acylating agent. For instance, in the synthesis of 2-amino-4-acetamino anisole (B1667542), a related compound, p-anisidine (B42471) is subjected to an acetylation reaction to form p-acetamino anisole before subsequent nitration and reduction steps google.com. This acetylation is effectively carried out using a mixture of glacial acetic acid and acetic anhydride google.com. This approach, which first protects the amine via acylation before performing other transformations like nitration, helps to avoid side reactions and improves the purity of the final product google.com.

Generally, the acylation of amines can be achieved using various reagents, with acyl chlorides or anhydrides being particularly common, often in the presence of a weak base like pyridine umass.edu. For the derivatization of amino acids, a wide array of reagents are employed to enhance detection and analysis, a principle that extends to the modification of other amino-functionalized compounds. Reagents such as dansyl derivatives, phenyl thiohydantoin derivatives, o-phthalaldehyde, and 9-Fluorenylmethyl-chloroformate (FMOC) are used for pre-column derivatization in chromatography, highlighting the reactivity of the amino group actascientific.com. Another potent reagent, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, is used for the derivatization of free amino acids, often with microwave assistance to accelerate the reaction researchgate.net. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is another common technique to derivatize polar functional groups, including amines, to increase their volatility for analysis sigmaaldrich.com.

These varied derivatization techniques underscore the versatility of the amine functionality for further chemical modification beyond simple acetylation.

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis emphasizes the use of advanced techniques that improve efficiency, selectivity, and sustainability. These include the application of novel catalytic systems and adherence to the principles of green chemistry.

Catalytic Methods in Synthesis

Catalysis is fundamental to the efficient synthesis and transformation of nitroaromatic compounds. A key step in synthesizing the precursor for this compound would be the selective reduction of a nitro group. For example, the synthesis of 2-amino-4-acetamino anisole involves a catalytic hydrogenation reduction of 2-nitro-4-acetamino anisole using a specific catalyst google.com.

The catalytic reduction of nitroarenes to their corresponding anilines is a widely studied and crucial industrial process. High yields of aminobenzoic acids are achieved through the catalytic reduction of nitrobenzoic acids using an alkali metal salt in an aqueous solution at an acidic pH (5 to 7) google.com. Catalysts such as 5% palladium on charcoal are effective in this process, even at low concentrations google.com. Similarly, rhodium(I) complexes have demonstrated high chemoselectivity for reducing the aromatic nitro group of 4-nitrobenzoic acid to 4-aminobenzoic acid, leaving the carboxylic group intact researchgate.net. The reduction of 4-nitrophenol (B140041) to 4-aminophenol, another analogous transformation, is efficiently catalyzed by platinum nanoparticles supported on cobalt-aluminum layered double hydroxide (B78521) (Pt@Co-Al LDH) nanosheets mdpi.com.

Beyond reduction, catalytic methods are employed in the synthesis of the core benzyl alcohol structure. A novel method for synthesizing p-nitrobenzyl alcohol from p-nitrobenzyl chloride utilizes an imidazole (B134444) ionic liquid in water, which acts as a mild and efficient catalyst, leading to high yields without etherification byproducts google.com. Nickel-catalyzed protocols have also been developed for the synthesis of C-3-substituted quinolines from 2-amino(nitro)-benzyl alcohols and primary alcohols, showcasing advanced C-C bond formation researchgate.net.

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry principles are increasingly integrated into the synthesis of nitroaromatic compounds to minimize environmental impact. Traditional nitration methods, which use large amounts of sulfuric and nitric acids, are hazardous and produce significant waste orgchemres.org. Modern approaches focus on developing cleaner, safer, and more efficient alternatives.

One major area of improvement is the use of solid acid catalysts, such as metal-modified montmorillonite (B579905) KSF, which are stable, reusable, and promote eco-safe nitration of phenolic compounds organic-chemistry.org. Zeolite-based solid acid catalysts have also been used for the nitration of benzene, offering high regioselectivity and eliminating side products researchgate.net. The use of ionic liquids represents another significant green advancement. For example, 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate (B79036) ([Msim]NO3) serves as both a Brønsted acidic ionic liquid and a nitrating agent, enabling nitration with short reaction times and excellent yields orgchemres.org. The use of an imidazole ionic liquid with zinc chloride as a catalyst for the hydrolysis of p-nitrobenzyl chloride in water is another example of a green approach that avoids organic solvents and allows for catalyst recycling google.com.

Microwave-assisted synthesis is another green technique that can reduce energy consumption by accelerating reaction rates and improving yields researchgate.netresearchgate.net. Photocatalysis offers a further sustainable pathway. The light-induced conversion of nitroarenes to valuable chemicals like quinolines and N-alkylarylamines can be achieved using titanium oxide-based photocatalysts researchgate.net. These methods often operate under mild conditions and can utilize renewable feedstocks, aligning with the core tenets of green chemistry researchgate.netresearchgate.net.

Chemical Reactivity and Mechanistic Investigations

Photochemistry and Photo-Induced Reactivity of Nitrobenzyl Systems

The photoreactivity of nitrobenzyl derivatives is characterized by intramolecular redox processes. cdnsciencepub.com These reactions, often initiated by the excitation of the nitroaromatic chromophore, lead to a variety of chemical transformations. The specific pathways and efficiencies of these reactions are highly dependent on the molecular structure and the reaction environment. cdnsciencepub.comcdnsciencepub.com

Fundamental Photoredox Chemistry of Nitrobenzyl Alcohols

The photochemistry of nitrobenzyl alcohols in aqueous solutions involves an intramolecular photoredox reaction. cdnsciencepub.comcdnsciencepub.com This process results in the reduction of the nitro group and the concurrent oxidation of the benzylic alcohol group. cdnsciencepub.com A key characteristic of this type of photoreaction for many meta- and para-nitrobenzyl alcohols is its strong dependence on the presence of water; the reaction efficiency diminishes significantly in organic solvents. cdnsciencepub.comcdnsciencepub.com This highlights the essential role of water in the reaction mechanism. The process is understood to proceed through the triplet excited state of the nitroaromatic compound. cdnsciencepub.com

The photochemical reactions of nitrobenzyl alcohols are notably influenced by pH. cdnsciencepub.comcdnsciencepub.comacs.org Specifically, para-substituted nitrobenzyl alcohols exhibit hydroxide (B78521) ion catalysis, meaning the reaction rate increases with higher concentrations of hydroxide ions. cdnsciencepub.comacs.org Conversely, meta-substituted derivatives are subject to hydronium ion catalysis. cdnsciencepub.comcdnsciencepub.com

For para-nitrobenzyl alcohol, the hydroxide ion is believed to facilitate the deprotonation of the benzylic proton. This is thought to occur in a concerted step with proton transfer from a water molecule to an oxygen atom of the nitro group. cdnsciencepub.com In the case of meta-nitrobenzyl alcohols, the hydronium ion catalyzes the reaction, suggesting a mechanism where protonation of the nitro group in the excited state plays a crucial role. cdnsciencepub.com Ground-state protonation of the nitro group is considered unlikely due to its extremely low basicity. cdnsciencepub.com

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules undergoing a specific event divided by the number of photons absorbed. For many nitrobenzyl alcohol derivatives, the quantum yields for their photoredox reactions are often low. For instance, the absolute quantum yield for the reaction of p-nitrobenzyl alcohol at pH 14 was found to be less than 0.01. cdnsciencepub.com

The photolytic efficiency of these reactions is also highly dependent on the solvent composition. For example, the quantum efficiency of the photoredox reaction of nitrobenzyl alcohols decreases sharply as the mole fraction of water is reduced in aqueous mixtures with organic solvents like acetonitrile, methanol (B129727), and formamide. cdnsciencepub.comcdnsciencepub.com This underscores the critical role of water in facilitating the reaction.

Table 1: Relative Quantum Yields of Photoredox Reaction of p-Nitrobenzyl Alcohol as a Function of pH

| pH | Relative Quantum Yield (Φr/Φr°) |

| 11 | ~0.1 |

| 12 | ~0.4 |

| 13 | ~0.8 |

| 14 | 1.0 |

| Data derived from graphical representation in Wan & Yates, 1986. cdnsciencepub.com Φr° is the quantum yield at pH 14. |

Solvent isotope effects provide further insight into the reaction mechanisms. For the photoredox reaction of m-nitrobenzyl alcohol, the relative quantum efficiency in H₂O versus D₂O (ΦH/ΦD) was found to be 1.40 ± 0.05. cdnsciencepub.com This indicates the involvement of proton transfer from the solvent in the rate-determining step. For p-nitrobenzyl alcohol in basic solutions, the solvent isotope effect (using 0.1 M NaOH/H₂O and 0.1 M NaOD/D₂O) was smaller, at 1.09 ± 0.05. cdnsciencepub.com

Furthermore, studies on o-nitrobenzyl alcohol derivatives have revealed a significant kinetic isotope effect (KIE) upon substitution of the benzylic hydrogen with deuterium, with KIE values reaching up to 8.3. nih.gov This large KIE is indicative of the C-H bond cleavage at the benzylic position being a key step in the photoreaction mechanism. nih.govresearchgate.net

Mechanistic Elucidation of Photorelease and Fragmentation Pathways

The photolysis of 2-nitrobenzyl compounds is a cornerstone of photoremovable protecting group chemistry. The generally accepted mechanism begins with an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. From this intermediate, the reaction can proceed through different pathways depending on the reaction medium. nih.gov

The initial intramolecular hydrogen abstraction in the photochemistry of o-nitrobenzyl compounds is analogous to the first step of a Norrish Type II reaction. researchgate.netwikimedia.org In a classic Norrish Type II reaction, a γ-hydrogen is abstracted by an excited carbonyl group, leading to a 1,4-biradical that can then cyclize or cleave. youtube.comyoutube.comyoutube.com

In the case of o-nitrobenzyl derivatives, the excited nitro group abstracts a hydrogen atom from the ortho-benzylic carbon, which is in a geometrically favorable six-membered ring-like transition state. This leads to an aci-nitro intermediate. Subsequent rearrangement of this intermediate ultimately leads to the release of the protected group and the formation of a 2-nitrosobenzaldehyde or a related product. nih.gov While not a traditional Norrish Type II reaction involving a carbonyl group, the key intramolecular hydrogen transfer step is a defining characteristic shared with this important photochemical process. researchgate.netwikimedia.org

Formation and Reactivity of Aci-Nitro Intermediates

The photochemistry of o-nitrobenzyl compounds, including 2-Acetamido-4-nitrobenzyl alcohol, is characterized by the formation of transient aci-nitro intermediates upon irradiation. This process is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. The resulting species is a short-lived aci-nitro tautomer.

The reactivity of this aci-nitro intermediate is highly dependent on the surrounding medium. Studies on related 2-nitrobenzyl alcohols have shown that these intermediates can undergo several competing reaction pathways. rsc.orgnih.gov The specific substituents on the aromatic ring and the benzylic carbon can influence the lifetime and subsequent reactions of the aci-nitro species. For instance, the presence of electron-donating or withdrawing groups can alter the electronic distribution and, consequently, the reaction kinetics.

Competing Reaction Channels in Photolysis (e.g., Nitroso-Product Formation)

Following the formation of the aci-nitro intermediate, a key competing reaction channel in the photolysis of 2-nitrobenzyl alcohols is the formation of a nitroso product. rsc.orgnih.gov This transformation typically proceeds through one of two main mechanistic pathways, the balance of which is dictated by the solvent environment.

In aprotic solvents, as well as in acidic or basic aqueous solutions, the prevailing mechanism involves the formation of a hydrated nitroso compound through a proton transfer process. rsc.orgnih.gov Conversely, in aqueous solutions with a pH range of 3 to 8, the classical mechanism predominates. This pathway involves the cyclization of the aci-nitro intermediate to form a transient benzisoxazolidine intermediate, which then undergoes ring-opening to yield a carbonyl hydrate (B1144303). rsc.orgnih.gov Time-resolved infrared spectroscopy (TRIR) has been instrumental in identifying these transient intermediates. rsc.orgnih.gov The quantum yields for the formation of the corresponding nitroso-benzaldehyde or acetophenone (B1666503) from 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol, respectively, are approximately 60%. rsc.orgnih.gov The presence of substituents, such as methoxy (B1213986) groups, can influence the photochemical properties, including a red-shift in the absorption spectra and the detection of a triplet state with charge-transfer character. nih.gov

Reduction Chemistry of Aromatic Nitro Groups

The aromatic nitro group in this compound is a key site for chemical modification, particularly through reduction reactions. These transformations can be achieved through both enzymatic and chemical methods, offering pathways to synthesize the corresponding amino derivative, which is a valuable synthetic intermediate.

Enzymatic Reduction Pathways (e.g., Nitroreductase-Mediated)

Nitroreductases (NRs) are a class of NAD(P)H-dependent flavoenzymes that are capable of reducing aromatic nitro compounds to their corresponding primary amines. researchgate.net These enzymes exhibit a broad substrate scope and can catalyze the reduction of a diverse range of nitroaromatic compounds. researchgate.netnih.gov The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.netmdpi.com

The enzymatic reduction offers a green and highly selective alternative to traditional chemical methods. For instance, some nitroreductases demonstrate a broad pH activity range, from pH 3 to 10, making them versatile biocatalysts. researchgate.net The reduction of nitroaromatics by these enzymes can lead to the formation of the corresponding hydroxylamines, which are key intermediates in the pathway to the final amine product. mdpi.com

Chemoselective Catalytic Hydrogenation and Other Reductions

Chemoselective catalytic hydrogenation provides another avenue for the reduction of the nitro group in this compound. The goal of chemoselective reduction is to transform the nitro group while leaving other functional groups, such as the amide and alcohol moieties, intact.

A variety of catalytic systems have been developed for the selective reduction of nitro groups. For example, the use of NaBH₄ and acetic acid in the presence of a palladium on carbon (Pd/C) catalyst has been shown to effectively reduce aromatic nitro functions to amino groups. scirp.org This method has demonstrated chemoselectivity, allowing for the hydrogenation of alkenes without affecting O-benzyl ether and benzyl (B1604629) ester protecting groups. scirp.org The development of manganese-based pincer complexes has also shown promise for the base-free hydrogenation of aldehydes under mild conditions, highlighting the ongoing efforts to develop selective reduction catalysts. nih.gov Competitive experiments have shown that certain catalytic systems can selectively reduce aldehydes in the presence of ketones, esters, alkynes, and nitriles. nih.gov

Reactions Involving the Acetamido Group and Benzyl Alcohol Moiety

The acetamido and benzyl alcohol groups in this compound also possess distinct chemical reactivities that can be exploited in organic synthesis.

Amide Protecting Group Chemistry and Deprotection Strategies

The acetamido group can be considered a protected form of an amine. Protecting groups are crucial in multi-step organic synthesis to prevent unwanted side reactions at specific functional groups. libretexts.orgorganic-chemistry.org The acetyl (Ac) group is a common protecting group for amines and can typically be removed by acidic or basic hydrolysis. libretexts.org

Esterification and Etherification Reactions of the Alcohol

The hydroxyl group of this compound can undergo esterification and etherification, common reactions for primary alcohols. The presence of the acetamido and nitro groups on the benzene (B151609) ring, however, modulates the reactivity of this hydroxyl group. The electron-withdrawing nitro group can decrease the nucleophilicity of the alcohol, potentially making these reactions more challenging compared to unsubstituted benzyl alcohol.

Esterification:

Esterification of this compound can be achieved by reacting it with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. While specific studies on the esterification of this particular compound are not extensively documented, the general principles of esterification apply. For instance, the Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, would be a viable method. Alternatively, using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base can lead to the formation of the corresponding esters.

For example, the reaction of 4-nitrobenzoic acid with methanol in the presence of N-bromosuccinimide (NBS) as a catalyst at 70°C has been shown to produce methyl 4-nitrobenzoate (B1230335) in high yield. sigmaaldrich.com A similar approach could likely be adapted for the esterification of this compound.

Representative Esterification of a Substituted Benzyl Alcohol

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Nitrobenzoic Acid | Methanol | NBS | - | 70 | Methyl 4-nitrobenzoate | 92 | sigmaaldrich.com |

Etherification:

The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The acidity of the hydroxyl proton in this compound is increased by the electron-withdrawing nitro group, facilitating the formation of the corresponding alkoxide.

General protocols for the Williamson ether synthesis often employ a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of an alkyl halide. organic-chemistry.org While specific examples for this compound are scarce, iron(III)-catalyzed etherification reactions of benzyl alcohols have been reported. However, it was noted that 4-nitrobenzyl alcohol provided the ether product in a relatively low yield of 45%, suggesting that the nitro group may hinder this particular catalytic reaction. rsc.org

Representative Etherification of a Substituted Benzyl Alcohol

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl Alcohol | Benzyl Bromide | NaH | THF | Dibenzyl ether | - | organic-chemistry.org |

| 4-Nitrobenzyl Alcohol | Hept-2-yn-1-ol | Fe(OTf)₃/NH₄Cl | DCM | 4-Nitrobenzyl hept-2-yn-1-yl ether | 45 | rsc.org |

Cyclization and Condensation Reactions for Scaffold Construction

The multifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic scaffolds through cyclization and condensation reactions. The interplay between the nitro, acetamido, and benzyl alcohol moieties can be exploited to construct complex molecular architectures.

Cyclization Reactions:

Photochemical reactions of nitrobenzyl compounds are a well-established area of research. Irradiation of o-nitrobenzyl alcohol derivatives can lead to the formation of a nitroso species, which can then undergo further reactions. rsc.org A notable example is the light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC), which has been developed as a photoclick reaction for modular conjugation. nih.gov This reaction proceeds through a photogenerated aryl-nitroso intermediate that reacts with a primary amine to form a cyclic product. While not specifically demonstrated for this compound, the underlying principles suggest its potential utility in similar photochemical cyclizations.

Furthermore, intramolecular redox cyclization reactions of 2-nitrobenzyl alcohol with benzylamine (B48309) have been shown to produce cinnoline (B1195905) derivatives in a transition-metal-free process. nih.gov This reaction involves the in-situ formation of 2-nitrosobenzaldehyde, which then condenses with the amine and undergoes cyclization. The presence of the acetamido group in this compound could influence the electronic properties and reactivity of the intermediates in such a transformation.

Condensation Reactions:

Condensation reactions involving the benzylic alcohol are also conceivable. For instance, the oxidative condensation of 4-nitrobenzyl alcohol with (R)-(+)-2-methyl-2-propanesulfinamide has been reported, leading to the formation of an N-sulfinylimine. researchgate.net This suggests that the alcohol can be oxidized in situ to the corresponding aldehyde, which then undergoes condensation.

However, a study on the radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides revealed that p-nitrobenzyl alcohol resulted in almost no conversion under the employed reaction conditions. nih.gov This indicates that the strongly deactivating nitro group can be detrimental to certain condensation pathways.

Representative Condensation of a Substituted Benzyl Alcohol

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzyl alcohol | (R)-(+)-2-Methyl-2-propanesulfinamide | CuI, L-proline, TEMPO | - | N-((E)-(4-nitrophenyl)methylene)-2-methylpropane-2-sulfinamide | - | researchgate.net |

| Benzyl alcohol | N,N-Dimethyl acetamide (B32628) | KOtBu | Mesitylene | N,N-Dimethyl-3-phenylpropanamide | - | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

2-Acetamido-4-nitrobenzyl alcohol as a Versatile Synthetic Building Block

Functioning as a foundational component, this compound serves as a key starting material or intermediate in the construction of more complex chemical structures. csmres.co.ukchemicalbook.com Its utility stems from the reactivity of its constituent functional groups—the hydroxyl, acetamido, and nitro groups—which can be selectively manipulated to build intricate molecular architectures.

Precursor in the Total Synthesis of Complex Natural Products and Analogues

While direct and extensive examples of this compound's use as a direct precursor in the total synthesis of complex natural products are not widely documented in readily available literature, its structural motifs are present in various classes of biologically active compounds. The core structure, a substituted benzyl (B1604629) alcohol, is a common feature in many natural products. The presence of the acetamido and nitro functionalities provides handles for further chemical transformations, making it a plausible, though not yet prominently reported, precursor for the synthesis of novel analogues of natural products. The strategic placement of these groups allows for potential modifications that could lead to compounds with enhanced or altered biological activities.

Intermediate in the Formation of Heterocyclic Compounds and Pharmacophores

The transformation of nitroaromatic compounds into various heterocyclic systems is a well-established strategy in organic synthesis. rsc.orgrsc.org The nitro group in this compound can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions to form heterocycles. These heterocyclic structures are often key components of pharmacophores—the essential parts of a drug molecule that are responsible for its biological activity. For instance, the resulting aminobenzyl alcohol derivative can be a precursor to quinolines, quinoxalines, or other fused heterocyclic systems, which are prevalent in many pharmaceuticals. rsc.orgchemrxiv.org The acetamido group can also play a role in directing these cyclizations or can be modified post-cyclization to fine-tune the properties of the final molecule.

Role in Glycoside Synthesis and Carbohydrate Chemistry

In the field of carbohydrate chemistry, protecting groups are crucial for selectively masking and unmasking hydroxyl groups during the synthesis of complex oligosaccharides. bham.ac.uk While not a direct participant in glycosidic bond formation, the structural elements of this compound are relevant to the design of protecting groups used in this area. The nitrobenzyl scaffold, for example, is a known photolabile protecting group, and its derivatives can be employed to protect the hydroxyl groups of carbohydrates. This allows for the controlled, light-induced removal of the protecting group at a specific stage of the synthesis, a key strategy in the assembly of complex carbohydrate structures.

Development and Application of Photolabile Protecting Groups (PPGs)

Photolabile protecting groups (PPGs), also known as photoremovable protecting groups, are chemical moieties that can be cleaved from a molecule upon exposure to light. rsc.orgwikipedia.org This "traceless" deprotection method offers precise spatial and temporal control over chemical reactions, making it invaluable in multi-step organic synthesis and for applications in biology and materials science. wikipedia.org

Design Principles for Photoremovable Groups Based on Nitrobenzyl Structures

The o-nitrobenzyl group is one of the most widely used and studied photolabile protecting groups. wikipedia.orgresearchgate.net The mechanism of its photocleavage typically involves a Norrish Type II-like reaction. wikipedia.orgresearchgate.net Upon irradiation with UV light, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then rearranges to release the protected functional group and forms a nitrosobenzaldehyde byproduct.

Key design principles for effective nitrobenzyl-based PPGs include:

Wavelength of Activation: Modifying the substituents on the aromatic ring can shift the absorption maximum to longer, less damaging wavelengths. researchgate.netnih.gov

Quantum Yield: The efficiency of the photorelease, known as the quantum yield, can be enhanced by the introduction of electron-donating or -withdrawing groups. wikipedia.orgresearchgate.net For instance, the presence of a second nitro group can significantly increase the quantum yield. wikipedia.org

Byproduct Formation: The photoreleased byproducts should be non-toxic and not interfere with the ongoing chemical or biological processes. nih.govacs.org

Solubility and Stability: The PPG and the protected molecule must be soluble and stable under the reaction or physiological conditions. nih.gov

The structure of this compound itself contains the core nitrobenzyl motif, making it a relevant platform for the design of new PPGs. The acetamido group at the 2-position can influence the photochemical properties of the system.

Orthogonal Deprotection Strategies in Multi-Step Organic Synthesis

Orthogonal deprotection is a powerful strategy in complex organic synthesis that allows for the selective removal of one protecting group in the presence of others. chemistry.coachfiveable.methieme-connect.de This is achieved by using protecting groups that are cleaved under different, non-interfering conditions (e.g., acid-labile, base-labile, fluoride-labile, or photolabile). thieme-connect.de

Photolabile protecting groups based on the nitrobenzyl scaffold play a crucial role in orthogonal strategies because light is a "traceless" reagent that does not require the addition of chemical reagents for deprotection. wikipedia.orgresearchgate.net This allows for the removal of a photolabile group without affecting other protecting groups that are sensitive to acid, base, or other chemical reagents. This level of control is essential for the efficient synthesis of complex molecules with multiple functional groups, such as peptides, oligonucleotides, and complex natural products. bham.ac.ukfiveable.me The ability to selectively deprotect a specific site on a molecule with high spatial and temporal precision using light is a significant advantage offered by PPGs. wikipedia.org

Applications in Light-Directed Combinatorial Synthesis Platforms

Light-directed combinatorial synthesis is a powerful technique for creating high-density microarrays of peptides, oligonucleotides, and other molecules in a spatially controlled manner. This method relies on the use of photolabile protecting groups (PPGs) that can be selectively removed by light to unmask a reactive site for the next coupling step. wikipedia.org The o-nitrobenzyl moiety is one of the most widely used PPGs due to its efficient cleavage upon UV irradiation. wikipedia.orgumass.edu

As a derivative, this compound can be incorporated into synthesis building blocks, such as amino acids or phosphoramidites, to serve as a PPG. The general mechanism involves the photoisomerization of the o-nitrobenzyl derivative to an o-nitrosobenzaldehyde upon UV light exposure, which then cleaves to release the protected functional group (e.g., an amine or hydroxyl group). umass.edu This process is often referred to as "traceless" as it does not require chemical reagents for deprotection. wikipedia.org

The key advantages of using o-nitrobenzyl-based PPGs like this compound in this context are:

Spatial and Temporal Control : Light allows for high-resolution patterning, enabling the synthesis of a vast number of unique compounds on a small surface area. wikipedia.org

Orthogonality : Photochemical deprotection is orthogonal to most standard chemical reactions used in synthesis, allowing for complex, multi-step preparations. wikipedia.org

Mild Conditions : The removal of the protecting group is achieved without harsh acidic or basic reagents, which is crucial for sensitive biomolecules.

The efficiency of photodeprotection can be fine-tuned by modifying the o-nitrobenzyl ring. While specific data for this compound is not extensively detailed in the literature, research on analogous compounds shows that substituents on the aromatic ring can significantly impact the quantum yield and absorption wavelength of the photocleavage reaction. wikipedia.org

| Parameter | Description | Relevance to Combinatorial Synthesis |

| Photolabile Group | ortho-nitrobenzyl (o-NB) moiety | Enables light-directed removal of protecting groups. |

| Mechanism | Photoisomerization to o-nitrosobenzaldehyde followed by cleavage | Releases a reactive functional group for the next synthesis step. |

| Control | High spatial and temporal accuracy using light masks or lasers | Allows for the creation of high-density microarrays. |

| Key Advantage | Orthogonal to chemical deprotection methods | Simplifies complex synthesis strategies for sensitive molecules. |

Integration of Photolabile Moieties into Photoresponsive Polymeric Materials

The incorporation of photolabile groups like the o-nitrobenzyl moiety into polymers imparts photoresponsive properties, allowing material characteristics to be altered on demand with light. mdpi.com This has led to the development of "smart" materials with applications in biomedicine, microfabrication, and soft robotics. This compound, with its inherent photolabile nature, is a prime candidate for integration into such polymeric systems. The cleavage of the o-nitrobenzyl group within a polymer structure can trigger a range of responses, including degradation, changes in solubility, and the release of encapsulated molecules. researchgate.net

Photodegradable hydrogels are water-swollen polymer networks that can be broken down upon light exposure. These materials are particularly valuable for tissue engineering and drug delivery, as they allow for the controlled release of cells or therapeutic agents in a spatially and temporally precise manner. nih.gov The o-nitrobenzyl group is frequently used as a photocleavable crosslinker or as a pendant group on the polymer backbone. umass.edunih.gov

When integrated as a crosslinker, the cleavage of the o-nitrobenzyl unit by light reduces the crosslinking density of the hydrogel, leading to its softening and eventual dissolution. researchgate.net This enables the on-demand release of encapsulated cells or drugs. nih.gov Research has shown that hydrogels incorporating o-nitrobenzyl linkers can be patterned in three dimensions using single- or two-photon absorption, allowing for the creation of complex microstructures to guide cell growth. nih.gov

| Feature | Description | Application |

| Mechanism | Photocleavage of o-nitrobenzyl crosslinkers within the polymer network. | Reduces gel modulus, leading to degradation. |

| Stimulus | UV or Near-Infrared (with two-photon absorption) light. | External, non-invasive control over material properties. |

| Application | 3D cell culture, on-demand drug delivery, tissue engineering scaffolds. | Enables dynamic control of the cellular microenvironment. nih.govnih.gov |

The photosensitivity of o-nitrobenzyl derivatives can be harnessed to pattern thin films and modify surfaces. umass.edumdpi.com A polymer film containing this compound moieties can be irradiated through a photomask. The light exposure cleaves the photolabile group, which can alter the solubility of the exposed regions. This change in property allows for selective removal of either the exposed or unexposed areas, creating a micropattern on the surface. mdpi.com This technique is fundamental to photolithography and the fabrication of microelectronics.

Furthermore, this chemistry can be used to control the biological properties of a surface. For instance, a surface can be functionalized with polymers containing o-nitrobenzyl-caged cell-adhesion ligands. Initially, the surface is non-adhesive to cells. Upon irradiation, the photolabile group is cleaved, exposing the ligand and rendering the surface adhesive. This allows for the creation of patterned cell cultures and the study of cell-surface interactions with high precision. umass.edu

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks). Amphiphilic block copolymers, containing both hydrophilic and hydrophobic blocks, can self-assemble in water to form structures like micelles or vesicles. By incorporating a photolabile o-nitrobenzyl linker at the junction between blocks or as a pendant group on one of the blocks, the polymer's properties can be dramatically altered with light. umass.edu

For example, an amphiphilic block copolymer with o-nitrobenzyl groups on its hydrophobic block can be synthesized. Upon irradiation, the cleavage of these groups can convert the hydrophobic block into a hydrophilic one. This shift in the hydrophilic-hydrophobic balance can trigger the disassembly of the self-assembled structures, leading to the release of an encapsulated payload. umass.edupolyu.edu.hk

Similarly, o-nitrobenzyl derivatives serve as photocleavable linkers in bioconjugation to attach molecules to proteins, antibodies, or nanoparticles. umass.edu This allows for the "caging" of a bioactive molecule, rendering it inactive until its release is triggered by light. nih.gov

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific. organic-chemistry.org Merging these reactions with photochemical activation gives rise to "photoclick chemistry," which provides exceptional spatiotemporal control over molecular conjugation. nih.gov The o-nitrobenzyl group is instrumental in this area. Upon photolysis, an o-nitrobenzyl alcohol can generate a reactive aldehyde. This photogenerated aldehyde can then undergo a variety of click-type ligation reactions, for example, with an amine to form an imine or with a hydrazine (B178648) to form a hydrazone. researchgate.net

A notable example is the light-triggered reaction between an o-nitrobenzyl alcohol and an amine, which can be used for crosslinking polymers or conjugating molecules. researchgate.netrsc.org This approach avoids the need for catalysts and can be performed under biocompatible conditions, making it suitable for applications in biology and materials science. nih.gov

| Reaction Type | Description | Key Feature |

| Photo-Aldehyde Ligation | Photolysis of an o-nitrobenzyl alcohol generates an aldehyde, which reacts with an amine or other nucleophile. researchgate.net | Catalyst-free and can be triggered on demand with light. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | While typically thermally or copper(I)-catalyzed, light can be used to generate the Cu(I) catalyst, initiating the click reaction. nih.gov | Light provides an external switch to turn on a highly efficient click reaction. |

Derivatization in Advanced Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. jfda-online.comsci-hub.st This is often done to improve volatility for gas chromatography (GC), or to enhance detectability for techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). jfda-online.com

Aromatic nitro compounds are frequently used as derivatizing agents because the nitro group is strongly electron-withdrawing and can be part of a chromophore that strongly absorbs UV-visible light, enhancing detection. researchgate.net Reagents such as 4-nitrobenzyl bromide are used to derivatize carboxylic acids to improve their detection by UV-HPLC. researchgate.net

Given its structure, this compound could be utilized in two main ways in analytical derivatization:

As a derivatizing agent: The hydroxyl group of this compound could be modified to create a reactive species that targets specific functional groups on analyte molecules (e.g., carboxylic acids, amines). The resulting derivative would incorporate the nitroaromatic moiety, facilitating sensitive detection.

As an analyte requiring derivatization: For the trace analysis of this compound itself or other neutral nitroaromatic compounds, derivatization can enhance ionization efficiency for LC-MS analysis. A common strategy is the chemical reduction of the nitro group to a more readily ionizable amine group, significantly improving detection limits. libretexts.org The acetamido group would also influence the chromatographic behavior and fragmentation pattern in mass spectrometry.

The choice of derivatization strategy depends on the analyte and the analytical instrumentation available, but the presence of the nitro and acetamido groups on the benzyl alcohol framework provides multiple chemical handles for such modifications. researchgate.net

Chromatographic Methodologies Employing Derivatization for Enhanced Detection

In chromatography, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a key technique used to improve the separation and detection of analytes that lack a strong chromophore or fluorophore. While no specific studies on the derivatization of this compound for chromatographic analysis have been reported, the known reactivity of related nitrobenzyl compounds provides a strong basis for its potential in this area.

The primary goal of derivatization in this context would be to introduce a tag into the analyte molecule that can be easily detected by common HPLC detectors, such as UV-Vis or fluorescence detectors. The hydroxyl group of this compound is a prime target for such modifications.

Potential Derivatization Reactions:

| Derivatizing Agent Class | Target Functional Group on Analyte | Resulting Bond | Potential Advantage for HPLC |

| Activated Carboxylic Acids (e.g., acyl chlorides, anhydrides) | Alcohols, Amines | Ester, Amide | Introduction of a chromophore, improved chromatographic retention. |

| Isocyanates | Alcohols, Amines | Carbamate (Urethane) | Can introduce fluorescent tags, enhancing sensitivity. |

| Dansyl Chloride | Phenols, Amines | Sulfonamide | Highly fluorescent derivatives for sensitive detection. |

| O-Phthaldialdehyde (OPA) | Primary Amines | Isoindole | Forms fluorescent derivatives in the presence of a thiol. |

The presence of the nitro group in this compound would likely enhance the UV absorbance of its derivatives, making them more amenable to detection by UV-Vis detectors. For instance, esterification of the alcohol with a non-chromophoric carboxylic acid analyte would yield a derivative with a strong UV signature originating from the nitroaromatic moiety.

Spectroscopic Detection Enhancement through Functionalization

The functional groups of this compound also make it an intriguing candidate for the development of new materials with enhanced spectroscopic properties. The concept of functionalization involves modifying a material's surface or bulk properties by introducing specific chemical moieties.

The nitro group, in particular, is known to influence the photophysical properties of aromatic compounds. Its electron-withdrawing nature can lead to the creation of charge-transfer complexes and solvatochromic dyes, where the absorption or emission spectra are sensitive to the polarity of the environment.

Research on related o-nitrobenzyl derivatives has shown their utility as photolabile protecting groups. umass.edu This property is based on the ability of the o-nitrobenzyl group to be cleaved upon UV irradiation, releasing a protected molecule. umass.edu While this compound is a para-substituted isomer, the fundamental chemistry of the nitrobenzyl moiety suggests that it could be functionalized onto surfaces or into polymers to create materials with photoresponsive characteristics. For example, it could be incorporated into a polymer backbone or as a side chain to create photo-patternable materials or surfaces where the release of a substance can be triggered by light.

Potential Spectroscopic Applications:

| Application Area | Functionalization Strategy | Principle of Detection Enhancement |

| Chromogenic Sensors | Incorporation into a polymer matrix or onto a solid support. | The nitroaromatic system can exhibit color changes upon interaction with specific analytes due to changes in its electronic environment. |

| Fluorescent Probes | Chemical modification to introduce a fluorophore or using the inherent (though likely weak) fluorescence. | The fluorescence properties could be quenched or enhanced in the presence of certain metal ions or other molecules. |

| Photoresponsive Materials | Grafting onto polymer chains or surfaces. | The nitrobenzyl group can act as a photocleavable linker, allowing for the light-induced release of attached molecules, which can then be detected spectroscopically. umass.edu |

Spectroscopic Characterization and Computational Chemical Studies

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for the unambiguous identification and characterization of chemical compounds. Each technique provides unique information about the molecular structure and the transformations it undergoes during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-Acetamido-4-nitrobenzyl alcohol, ¹H and ¹³C NMR would be fundamental.

¹H NMR: The proton NMR spectrum would confirm the substitution pattern on the benzene (B151609) ring. The aromatic protons would exhibit specific chemical shifts and coupling patterns (doublets, and doublets of doublets) that are characteristic of a 1,2,4-trisubstituted benzene ring. Additionally, distinct signals would be expected for the benzylic methylene (B1212753) protons (CH₂OH), the hydroxyl proton (OH), the acetyl methyl protons (CH₃), and the amide proton (NH). The integration of these signals would correspond to the number of protons in each group.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the two carbons of the acetamido group, the benzylic carbon, and the six aromatic carbons, which would have their chemical shifts influenced by the attached functional groups (acetamido, nitro, and hydroxymethyl).

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₉H₁₀N₂O₄).

Furthermore, the fragmentation pattern observed in the mass spectrum under techniques like Electron Ionization (EI) would offer structural clues. Expected fragmentation could include the loss of a water molecule, the cleavage of the C-C bond adjacent to the alcohol, or the fragmentation of the acetamido group. In the context of reaction monitoring, MS is invaluable for identifying transient intermediates and final products, for example, by coupling a liquid chromatography system to the mass spectrometer (LC-MS). The use of supercharging reagents like m-nitrobenzyl alcohol in electrospray ionization mass spectrometry (ESI-MS) can enhance the ionization and detection of analytes. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Photochemical Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to the electronic transitions within the aromatic system, which is influenced by the electron-withdrawing nitro group and the electron-donating acetamido and hydroxymethyl groups. For the related compound, 4-nitrobenzyl alcohol, an absorption maximum is observed around 285 nm. researchgate.net

This technique is particularly useful for monitoring reaction kinetics. For instance, if the alcohol is oxidized to the corresponding aldehyde, a noticeable shift in the absorption spectrum would occur, allowing for the reaction rate to be determined spectrophotometrically. researchgate.net Given the presence of the nitrobenzyl moiety, this compound may exhibit photochemical activity. UV-Vis spectroscopy is a primary tool for studying such photoreactions, including the cleavage of the nitrobenzyl group which is a known photolabile protecting group.

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the alcohol group. The N-H stretching of the secondary amide would appear in a similar region, typically as a sharper peak. The carbonyl (C=O) stretching of the amide group would result in a strong absorption band around 1650 cm⁻¹. Strong, characteristic peaks for the nitro group (NO₂) would be expected around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). The presence of C-H bonds in the aromatic ring and the aliphatic parts of the molecule would also be evident. IR spectroscopy is highly effective for monitoring reactions, such as the oxidation of the alcohol to an aldehyde, which would be indicated by the disappearance of the O-H band and the appearance of a new C=O stretching band for the aldehyde. nih.govnist.govresearchgate.net

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3400-3200 (broad) |

| N-H (Amide) | ~3300 (sharp to medium) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Amide) | ~1650 |

| N-O (Nitro Asymmetric) | ~1520 |

| N-O (Nitro Symmetric) | ~1340 |

Computational Chemistry and Theoretical Modeling of Reactivity

Computational chemistry provides theoretical insights that complement experimental findings. It allows for the study of molecular properties and reaction mechanisms that may be difficult to observe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule and calculate its structural parameters (bond lengths, bond angles).

Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra that can be compared with experimental data to aid in spectral assignment and structural confirmation.

Elucidate Reaction Pathways: Model the energy profile of potential reactions, such as oxidation or photochemical cleavage. This involves locating transition state structures and calculating activation energies, which provides a deeper understanding of the reaction's feasibility and kinetics.

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

While specific DFT studies on this compound are not documented in the searched literature, the methodology is widely applied to similar aromatic nitro compounds to understand their reactivity and properties.

Molecular Dynamics Simulations for Conformational and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound at an atomic level. While direct MD simulation studies on this specific molecule are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on structurally related compounds such as nitroaromatics and substituted benzyl (B1604629) alcohols.

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the C-C bond connecting the benzyl group to the aromatic ring and the C-N bond of the acetamido group. Intramolecular hydrogen bonding between the hydroxyl group of the benzyl alcohol moiety and the nitro group, or between the N-H of the acetamido group and the oxygen of the nitro group, can significantly influence the preferred conformation.

MD simulations of analogous molecules in various solvents, ranging from nonpolar to polar protic and aprotic environments, would be instrumental in elucidating the role of solvent effects. It is anticipated that in polar solvents, intermolecular hydrogen bonding with solvent molecules would compete with intramolecular interactions, leading to a more extended conformation. Conversely, in nonpolar solvents, intramolecular hydrogen bonding is likely to be more dominant, favoring a more compact structure. The following table outlines the expected dominant interactions in different solvent environments based on studies of similar compounds.

Table 1: Predicted Dominant Interactions for this compound in Various Solvents

| Solvent Type | Predicted Dominant Interactions | Expected Conformational Outcome |

| Nonpolar (e.g., Hexane) | Intramolecular H-bonding (OH···O₂N or NH···O₂N) | Compact Conformation |

| Polar Aprotic (e.g., DMSO) | Strong dipole-dipole interactions; some H-bond acceptance | Mixture of conformations |

| Polar Protic (e.g., Water) | Strong intermolecular H-bonding with solvent | Extended Conformation |

Predictive Modeling of Reactivity and Selectivity in Organic Reactions

The reactivity and selectivity of this compound in organic reactions are governed by the electronic properties of its constituent functional groups. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position relative to itself. Conversely, the acetamido group is an activating group and ortho-, para-directing. The benzyl alcohol moiety can undergo oxidation to the corresponding aldehyde or carboxylic acid, or its hydroxyl group can be substituted.

Predictive modeling, often employing Density Functional Theory (DFT) calculations, can provide quantitative insights into the molecule's reactivity. Calculation of parameters such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions can help in identifying the most probable sites for nucleophilic and electrophilic attack.

For instance, in a potential electrophilic aromatic substitution reaction, the positions ortho and para to the activating acetamido group (and meta to the deactivating nitro group) would be the most likely sites of substitution. The relative reactivity of these sites can be predicted by calculating the energies of the corresponding sigma complexes.

In nucleophilic aromatic substitution reactions, the positions ortho and para to the strongly electron-withdrawing nitro group are activated. Therefore, the hydrogen atom at position 5 could potentially be substituted by a strong nucleophile.

The selectivity of reactions involving the benzyl alcohol group can also be modeled. For example, in an oxidation reaction, the primary alcohol is expected to be oxidized to an aldehyde and then potentially to a carboxylic acid. Computational modeling can help predict the activation barriers for these transformations and how they might be influenced by the substituents on the aromatic ring.

Table 2: Predicted Reactivity and Selectivity of this compound

| Reaction Type | Predicted Site of Attack/Reaction | Influencing Factors |

| Electrophilic Aromatic Substitution | Position 6 (ortho to acetamido, meta to nitro) | Directing effects of both acetamido and nitro groups. |

| Nucleophilic Aromatic Substitution | Position 5 (ortho to nitro) | Strong electron-withdrawing nature of the nitro group. |

| Oxidation | Benzyl alcohol group | Presence of oxidizing agent. |

| Nucleophilic Substitution | Benzyl alcohol group (OH replacement) | Activation of the hydroxyl group. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show distinct signals for the aromatic protons, the methylene protons of the benzyl group, the methyl protons of the acetamido group, and the amide proton. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.

¹³C NMR spectroscopy would provide signals for each unique carbon atom in the molecule, with the chemical shifts indicating the electronic environment of each carbon.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the various functional groups present. Key expected vibrational frequencies are detailed in the table below, based on data from similar compounds.

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.

Table 3: Expected Spectroscopic Data for this compound (based on analogous compounds)

| Spectroscopic Technique | Feature | Expected Value/Region |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm |

| CH₂ Protons | δ 4.5 - 5.0 ppm | |

| NH Proton | δ 8.0 - 9.0 ppm | |

| CH₃ Protons | δ 2.0 - 2.5 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm |

| CH₂ Carbon | ~δ 65 ppm | |

| C=O Carbon | ~δ 170 ppm | |

| CH₃ Carbon | ~δ 25 ppm | |

| IR Spectroscopy | O-H Stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |

| N-H Stretch (amide) | 3100-3500 cm⁻¹ | |

| C=O Stretch (amide) | 1630-1695 cm⁻¹ | |

| NO₂ Stretch (asymmetric) | 1500-1570 cm⁻¹ | |

| NO₂ Stretch (symmetric) | 1300-1370 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 210 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.